Thiophene Regiochemistry: 3-Thienyl vs. 2-Thienyl Isomer Comparison
The target compound bears the thiophene moiety attached at the 3-position, in contrast to the commercially available 2-thienyl isomer 4-chloro-2-methyl-6-(thiophen-2-ylmethyl)pyrimidine (CAS 2092794-46-0). While both compounds share the identical molecular formula (C10H9ClN2S) and molecular weight (224.71 g/mol), the position of attachment on the thiophene ring alters the orientation of the sulfur atom relative to the pyrimidine core, which in thiophene-based kinase inhibitor scaffolds has been shown to modulate ATP-binding pocket complementarity [1]. The 3-thienyl isomer presents the sulfur atom in a distinct vector orientation that may favor different hydrogen-bonding or Van der Waals contacts compared to the 2-thienyl variant [2]. No direct comparative IC50 data are available for this specific pair.
| Evidence Dimension | Thiophene attachment regiochemistry |
|---|---|
| Target Compound Data | Thiophene attached at 3-position (C-3 of thiophene ring); InChIKey: LVZFVHHLFGHQDB-UHFFFAOYSA-N |
| Comparator Or Baseline | 4-Chloro-2-methyl-6-(thiophen-2-ylmethyl)pyrimidine (CAS 2092794-46-0); thiophene attached at 2-position |
| Quantified Difference | No quantitative biological data available for direct comparison; structural difference is positional isomerism (identical MW: 224.71 g/mol, identical formula: C10H9ClN2S) |
| Conditions | Structural comparison based on SMILES and InChIKey from PubChem [1] and ChemSrc |
Why This Matters
In kinase inhibitor SAR campaigns, thiophene attachment regiochemistry can determine hinge-binding orientation and selectivity profile, making the 3-thienyl isomer a non-fungible choice for medicinal chemistry programs targeting specific kinase binding conformations.
- [1] PubChem. (2021). Compound Summary for CID 121205822: 4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine. National Center for Biotechnology Information. View Source
- [2] Litvinov, V. P. (2006). The Chemistry of Thienopyrimidines. Russian Chemical Reviews, 75(7), 577–599. View Source
